5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boron-containing heterocyclic compound featuring an isoxazole ring substituted with a pinacol boronate ester group. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl frameworks in pharmaceuticals and materials science. The boronate ester enhances stability and solubility in organic solvents, facilitating its use in catalytic transformations .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUDTTVOAAZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the borylation of isoxazole derivatives. One common method includes the reaction of isoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boronates.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
The compound features a boronate group which is integral for its reactivity and interaction with various substrates. The presence of the isoxazole ring enhances its stability and potential for diverse applications.
Covalent Organic Frameworks (COFs)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole serves as a versatile building block for the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for various applications including:
- Gas Storage : COFs can be engineered to selectively adsorb gases like hydrogen and carbon dioxide.
- Catalysis : They serve as catalysts in chemical reactions due to their porous structure which facilitates molecular diffusion.
Recent studies have demonstrated the use of this compound in creating COFs that exhibit photocatalytic properties for hydrogen production through water splitting .
Organic Electronics
The compound has been explored in the field of organic electronics. Its ability to form stable thin films makes it a candidate for use in:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole into OLED structures enhances light emission efficiency.
- Organic Photovoltaics (OPVs) : Its electronic properties contribute to improved charge transport and energy conversion efficiency in solar cells.
Drug Delivery Systems
Research indicates potential applications in drug delivery systems where the boronate group can facilitate the controlled release of therapeutic agents. The compound's biocompatibility and ability to form complexes with various biomolecules make it an attractive candidate for further exploration in medicinal chemistry.
Sensors
The unique optical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole allow its use in sensor technologies. It can be utilized to develop sensors that detect specific biomolecules or environmental pollutants through fluorescence-based methods.
Case Study 1: Photocatalytic Hydrogen Production
A study published in Advanced Materials demonstrated the synthesis of a COF using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole as a linker. The resulting material exhibited significant photocatalytic activity under visible light irradiation for hydrogen evolution from water .
Case Study 2: OLED Fabrication
In a recent investigation into OLED technologies, researchers incorporated this compound into the active layer of devices. The results showed improved luminescent efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and reagent in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isoxazole Derivatives with Substituent Variations
- This modification may improve selectivity in certain synthetic pathways .
- 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS: 374715-22-7 Molecular Formula: C₁₅H₁₈BNO₃ Molecular Weight: 271.12 g/mol Key Feature: The phenyl group enhances π-conjugation, which could alter electronic properties and reactivity. This derivative is advantageous for synthesizing extended aromatic systems .
Heterocyclic Analogs with Boronate Esters
- This compound is less common in literature but serves as a sulfur-based alternative .
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole CAS: 837392-66-2 Molecular Formula: C₁₃H₁₆BNO₃ Molecular Weight: 245.08 g/mol Key Feature: Benzannulation (fusion of a benzene ring to isoxazole) increases molecular rigidity and conjugation, making it suitable for applications in optoelectronics and as a building block for polycyclic architectures .
- This derivative is tailored for combinatorial chemistry .
Thiadiazole and Furan Derivatives
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Application Highlight |
|---|---|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | Not explicitly listed | C₉H₁₃BNO₃ | ~195.02 (estimated) | Unsubstituted isoxazole core | Cross-coupling reactions |
| 3-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)isoxazole | 1346808-44-3 | C₁₀H₁₆BNO₃ | 209.05 | Methyl substituent at 3-position | Selective arylations |
| 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzo[d]isoxazole | 837392-66-2 | C₁₃H₁₆BNO₃ | 245.08 | Benzannulated isoxazole | Optoelectronic materials |
| 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isothiazole | 1045809-78-6 | C₉H₁₅BNO₂S | 212.10 | Sulfur-containing isothiazole | Niche catalytic applications |
| 2-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3,4-thiadiazole | 2225175-52-8 | C₉H₁₅BN₂O₂S | 226.11 | Thiadiazole core with methyl group | Agrochemical intermediates |
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆BNO₂
- CAS Number : 928664-98-6
- Structure : The compound features a dioxaborolane moiety attached to an isoxazole ring, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can be categorized into several areas:
1. Anticancer Activity
Research indicates that isoxazole derivatives exhibit anticancer properties. Specifically:
- Mechanism : Isoxazoles may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines (Zhu et al., 2018) .
2. Antimicrobial Properties
Isoxazole derivatives have shown promise as antimicrobial agents:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Research Findings : In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .
3. Neuroprotective Effects
Recent investigations suggest that isoxazole derivatives could play a role in neuroprotection:
- Mechanism : They may modulate neuroinflammatory responses and protect against oxidative stress.
- Findings : A study highlighted the neuroprotective potential of isoxazole derivatives in models of neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole indicates favorable absorption and distribution characteristics:
- BBB Permeability : The compound is reported to be blood-brain barrier (BBB) permeant .
- P-glycoprotein Substrate : It acts as a substrate for P-glycoprotein, influencing its bioavailability and distribution .
Data Table: Biological Activities
Safety and Toxicology
While exploring the therapeutic potential of this compound, safety profiles must also be considered:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
